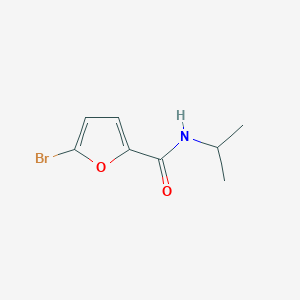![molecular formula C13H9BrN2 B1270589 2-(3-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 419557-33-8](/img/structure/B1270589.png)
2-(3-Bromophenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(3-Bromophenyl)imidazo[1,2-a]pyridine (2-BPIP) is an organic compound of the imidazopyridine family. It is a heterocyclic aromatic compound which is composed of a bromophenyl ring fused to an imidazopyridine ring. 2-BPIP has been found to have a wide range of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
2-(3-Bromophenyl)imidazo[1,2-a]pyridine and related compounds have been widely explored in chemical syntheses. For instance, in the bromination of imidazo[1,2-a]pyridines, the hydrogen in the 3-position is often replaced, highlighting a specific reactivity pattern in these compounds (Godovikova & Gol'dfarb, 1965). Additionally, the reactivity of these compounds with different reagents, such as triethylamine, can lead to the formation of various derivatives including indoles and other imidazopyridines, which is significant for developing new chemical entities (Khalafy et al., 2002).
Crystallography and Structural Analysis
Imidazo[1,2-a]pyridine-based compounds are structurally diverse and significant in crystallography. Single crystal X-ray diffraction studies have revealed insights into the structural occupancy of these compounds when introducing bulky or electron-rich moieties into their structure. This is crucial for understanding their potential in pharmaceutical and other applications (Kwong et al., 2019).
Catalysis and Chemical Transformations
The role of imidazo[1,2-a]pyridine derivatives in catalysis has been noted, particularly in reactions involving copper-catalyzed processes. For example, copper-catalyzed selenylation using selenium powder as a reagent has been developed for the synthesis of nitrogen heterocycle-fused imidazo[1,2-a]pyridines (Sun et al., 2017). Additionally, palladium-catalyzed reactions have been employed for synthesizing complex structures like indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones, showcasing the versatility of these compounds in organic synthesis (Zhang et al., 2016).
Medicinal Chemistry and Pharmacological Potential
Imidazo[1,2-a]pyridine derivatives are also significant in medicinal chemistry due to their wide range of biological activities. The C2-functionalization of these compounds is challenging but crucial for developing new pharmaceuticals. Their applications range from treatments for heart and circulatory failures to potential roles as enzyme inhibitors (Sharma & Prasher, 2022). The pharmacological potential of these compounds is further highlighted by their various biological activities, including anticancer, antimicrobial, and antiviral properties (Deep et al., 2016).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, have been widely used in pharmaceutical chemistry . They have been associated with a broad spectrum of biological activity profiles .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biological processes due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
Some imidazo[1,2-a]pyridine derivatives have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry, suggesting diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromophenyl)imidazo[1,2-a]pyridine. For instance, the synthesis of imidazo[1,2-a]pyridines can be influenced by ecological factors . Additionally, the formation of certain imidazo[1,2-a]pyridine derivatives can be influenced by intermolecular π–π stacking, leading to the creation of aggregates in the solid state .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character . Therefore, the future directions of “2-(3-Bromophenyl)imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and material science.
properties
IUPAC Name |
2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQIBJOTAFMVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357795 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
419557-33-8 | |
| Record name | 2-(3-bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)










